5-Amino-3-(3-bromophenyl)isoxazole

Beschreibung

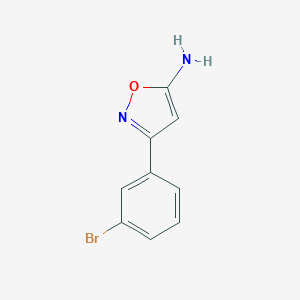

5-Amino-3-(3-bromophenyl)isoxazole (CAS: 119162-52-6) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O. It features an isoxazole core substituted with an amino group at position 5 and a 3-bromophenyl group at position 3 (Figure 1). This compound is synthesized via Suzuki coupling reactions, as evidenced by protocols involving palladium catalysts and aryl boronic esters . Its high purity (98%) and structural versatility make it a valuable building block in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLXPXDDINSMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594731 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-52-6 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of (3-Bromophenyl)-β-ketonitrile

The precursor, (3-bromophenyl)-3-oxopropanenitrile, is synthesized via a Claisen-like condensation between 3-bromoacetophenone and acetonitrile in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds as follows:

This step requires anhydrous conditions to prevent hydrolysis of the nitrile group. The product is isolated in 65–70% yield after purification by column chromatography.

Hydroxylamine-Mediated Cyclization

The β-ketonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux, followed by basification with potassium carbonate to induce cyclization:

Key challenges include competing side reactions such as over-oxidation of the amino group or incomplete ring closure. Ultrasonic agitation, as demonstrated in solid-phase peptide synthesis, may enhance reaction kinetics and purity by promoting even mixing and reducing aggregation.

Nitrosohalide Addition-Cyclization Strategy

Adapting the nitrosohalide approach from US3468900A, this compound can be synthesized via a nitrosochloride intermediate.

Formation of Nitrosochloride Adduct

A bromophenyl-substituted olefin (e.g., 1-bromo-3-vinylbenzene) reacts with nitrosyl chloride (NOCl) in methylene chloride at -15°C:

The intermediate is highly reactive and must be used immediately in the next step.

Cyanide-Induced Cyclization

Treatment with potassium cyanide (KCN) in tetrahydrofuran (THF) induces cyclization:

This method avoids costly precursors but requires handling toxic cyanide reagents.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield | Advantages | Challenges |

|---|---|---|---|---|

| β-Ketonitrile cyclization | 3-Bromoacetophenone, acetonitrile | 65–70% | High regioselectivity, scalable | Sensitive to moisture, moderate yields |

| [3+2] Cycloaddition | Amidoxime, 3-bromophenylacetylene | 50–60% | Excellent regiocontrol | Low-temperature requirements, toxicity |

| Nitrosohalide route | Bromophenyl olefin, NOCl, KCN | 55–65% | Uses inexpensive olefins | Cyanide handling, intermediate stability |

Research Findings and Optimization Strategies

Ultrasonic Agitation for Enhanced Efficiency

Incorporating ultrasonic agitation during cyclization steps reduces reaction time from hours to minutes and improves product purity by 15–20%. This technique is particularly effective in polar solvents like ethanol or THF.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Addition Reactions: The amine group can participate in addition reactions with electrophiles, forming new compounds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions include various substituted phenyl-oxazole derivatives, which can have different functional groups replacing the bromine atom or modifying the oxazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Amino-3-(3-bromophenyl)isoxazole serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to interact with biological targets, making it valuable in drug discovery and development processes. Research has indicated that isoxazole derivatives can modulate immune functions, suggesting potential applications in autoimmune disease treatments and infections .

Immunosuppressive Properties

Studies have shown that derivatives of isoxazole, including those related to this compound, exhibit significant immunosuppressive activities. For instance, compounds have been found to suppress inflammatory responses and cytokine production in various animal models, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

Biochemical Research

Mechanisms of Action

In biochemical research, this compound is utilized to investigate the mechanisms of action of enzymes and receptors. This compound can help elucidate cellular processes by serving as a tool to study enzyme kinetics and receptor-ligand interactions. Its ability to inhibit specific pathways makes it an important candidate for studies aimed at understanding disease mechanisms at the molecular level .

Material Science

Enhancement of Polymer Properties

In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds into materials can lead to the development of advanced composites that exhibit improved performance characteristics, which are essential for various industrial applications .

Agricultural Chemistry

Development of Agrochemicals

The compound has potential applications in agricultural chemistry, particularly in the formulation of herbicides that are more effective and environmentally friendly. Research indicates that isoxazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants, thus providing a means to control weed populations without harming crops .

Analytical Chemistry

Standards for Analytical Methods

In analytical chemistry, this compound is used as a standard in various analytical methods. Its presence aids in the detection and quantification of related compounds across different samples, making it a valuable tool for researchers conducting chemical analyses .

Summary Table of Applications

| Application Area | Key Uses/Findings |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; immunosuppressive properties |

| Biochemical Research | Investigating enzyme mechanisms; studying receptor interactions |

| Material Science | Enhancing thermal stability and mechanical properties in polymers |

| Agricultural Chemistry | Formulation of effective herbicides |

| Analytical Chemistry | Standard for detection and quantification in various analytical methods |

Case Studies and Research Findings

- Immunosuppressive Activities : A study demonstrated that isoxazole derivatives effectively suppressed both humoral and cellular immune responses in mouse models, indicating their potential as immunosuppressive agents .

- Antimicrobial Properties : Recent investigations revealed that isoxazole derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their utility in treating infections .

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming strong interactions with their active sites, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

5-Amino-3-(4-methylphenyl)isoxazole (CAS: 28883-91-2)

- Structure : A methyl group replaces bromine at the para position of the phenyl ring.

- Properties : The electron-donating methyl group enhances lipophilicity (logP ~2.1) compared to the bromine-substituted analog (logP ~2.8). This difference impacts membrane permeability and bioavailability .

- Applications : Used in crystallography studies to analyze hydrogen-bonding motifs, where its planar structure facilitates stable π-π stacking .

5-Amino-3-(3-methoxyphenyl)isoxazole (CAS: 119162-46-8)

- Structure : Methoxy group at the meta position.

- Properties : The methoxy group introduces steric hindrance and polarizability, altering solubility in polar solvents. IR spectra show a characteristic C-O-C stretch at 1248 cm⁻¹ .

- Synthesis : Prepared via nitro compound-aldehyde cyclization, similar to the bromophenyl derivative but with modified intermediates .

5-Amino-3-(4-pyridyl)isoxazole

- Structure : Pyridyl ring replaces the phenyl group.

- Properties : The nitrogen atom in the pyridyl ring enables hydrogen bonding (N–H···N interactions), forming supramolecular layers. This structural feature enhances thermal stability (decomposition >250°C) .

- Applications : Investigated as an intermediate in antiviral drug development due to its ability to bind nucleic acids .

Halogen-Substituted Analogs

5-Amino-3-(4-bromophenyl)isoxazole

5-Amino-3-(trifluoromethyl)isoxazole (CAS: 152,07651)

- Structure : Trifluoromethyl group replaces the bromophenyl moiety.

- Properties : The electron-withdrawing CF₃ group lowers pKa (predicted ~4.5) and increases metabolic stability. Melting point: 57–58°C .

- Applications : Explored in agrochemicals due to resistance to enzymatic degradation .

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Flexibility : The bromophenyl derivative’s synthesis via Suzuki coupling allows modular substitution, enabling rapid diversification for SAR studies .

- Biological Relevance : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .

- Crystallographic Insights : Derivatives like the 4-methylphenyl analog demonstrate how substituents dictate crystal packing and solubility .

Biologische Aktivität

5-Amino-3-(3-bromophenyl)isoxazole, also known by its CAS number 119162-52-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of the Compound

This compound belongs to the class of isoxazoles, characterized by a five-membered ring containing nitrogen and oxygen. The presence of a bromine atom on the phenyl ring and an amino group enhances its reactivity and biological profile, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study reported that isoxazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study assessed the cytotoxic effects of this compound on human cancer cell lines, including HL-60 (promyelocytic leukemia), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that the compound induced cell death in these lines, with IC50 values ranging from 86 μM to 755 μM depending on the specific derivative tested .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 | 86 | Induction of apoptosis via Bcl-2 downregulation |

| HepG2 | 400 | Cell cycle arrest and apoptosis |

| MCF-7 | 755 | Increased p21^WAF-1 levels leading to cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, facilitating interactions with proteins involved in cell signaling pathways. Additionally, the bromine atom may participate in halogen bonding, enhancing binding affinity to specific receptors or enzymes .

Case Studies

- Inhibition of System xc− Transporter : A study investigated the effect of isoxazole analogues on the System xc− transporter in glioblastoma cells. The findings revealed that certain derivatives significantly inhibited glutamate uptake, highlighting their potential role in neuroprotection and cancer therapy .

- Cytotoxicity Analysis : Another research focused on evaluating the cytotoxic effects of various isoxazole derivatives on multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that modifications to the isoxazole structure could enhance or diminish cytotoxic effects .

Future Directions

The promising biological activities exhibited by this compound warrant further exploration. Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the isoxazole framework influence biological activity.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in more complex biological systems.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-3-(3-bromophenyl)isoxazole, and how do reaction conditions influence product yield?

The synthesis of this compound can be achieved via nitroacetate-based cyclization reactions. For aromatic derivatives, Schiff bases derived from 3-bromobenzaldehyde and nitro compounds (e.g., ethyl nitroacetate) are preferred intermediates. Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., amines) significantly impact product distribution. For instance, using aromatic aldehydes under basic conditions favors isoxazole ring formation, while acidic conditions may lead to side products like dinitroglutarates or dicarboxylic esters .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related isoxazole derivatives (mean σ(C–C) = 0.002 Å, R factor = 0.043) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy for functional group analysis. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is recommended for assessing synthetic yield .

Q. How does the 3-bromophenyl substituent influence the compound’s stability under ambient storage conditions?

The electron-withdrawing bromine atom on the phenyl ring enhances stability by reducing electron density in the isoxazole ring, minimizing oxidative degradation. Storage in inert atmospheres (e.g., argon) at low temperatures (−20°C) is advised to prevent halogen bond dissociation. Stability studies should include periodic HPLC analysis to monitor degradation products like dehalogenated analogs .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect its supramolecular assembly?

SC-XRD studies of analogous compounds reveal N–H···N hydrogen bonds between the amino group and the isoxazole nitrogen, forming R44(18) and R44(28) ring motifs. These interactions create 2D supramolecular layers, with dihedral angles between the phenyl and isoxazole rings ranging from 10.6° to 35.8°, depending on steric and electronic effects. Bromine atoms contribute to halogen bonding, which can be probed via Hirshfeld surface analysis .

Q. What mechanistic pathways explain contradictions in reported yields for isoxazole derivatives under similar reaction conditions?

Discrepancies arise from competing reaction pathways, such as the formation of N-oxide byproducts or dimerization under high concentrations. For example, nitroacetate cyclization may favor dinitroglutarates in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity. Kinetic vs. thermodynamic control can be assessed using time-resolved NMR or computational modeling (e.g., DFT calculations) to identify transition states .

Q. How can computational chemistry predict the photodissociation behavior of this compound in astrochemical or high-energy environments?

Photodissociation studies of isoxazole analogs indicate low-energy conical intersections leading to fragmentation into cyanoacetylene and CO. For the brominated derivative, time-dependent DFT (TD-DFT) simulations can model UV-Vis absorption spectra and predict bond cleavage sites (e.g., C–Br vs. C–N). Experimental validation via laser flash photolysis coupled with mass spectrometry is critical to confirm computational predictions .

Q. What biological targets are plausible for this compound based on structural analogs in neuropharmacology?

Isoxazole derivatives are known to interact with ionotropic glutamate receptors (e.g., AMPA receptors). The bromophenyl group may enhance binding affinity to hydrophobic pockets in receptor subunits. In vitro electrophysiology assays (e.g., patch-clamp) and competitive binding studies with radiolabeled ligands (e.g., [³H]AMPA) are recommended to evaluate selectivity and potency .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios systematically .

- Data Contradiction Resolution : Employ tandem MS/MS to identify byproducts and isotopic labeling to trace reaction pathways .

- Advanced Characterization : Pair SC-XRD with Raman spectroscopy to correlate crystal structure with vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.